N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
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Overview
Description
N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-fluorophenyl group attached to a morpholine ring via an ethanamine linker, and it is commonly used in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethanamine under controlled conditions to yield the final product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups in the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in dry solvents like tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; reactions conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups
Scientific Research Applications
N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cell surface receptors, leading to downstream signaling pathways that result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoroanisole
- 2-chloro-6-fluorophenyl methyl ether
- 2-chloro-6-fluorobenzyl chloride
Uniqueness
N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications compared to similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O.2ClH/c14-12-2-1-3-13(15)11(12)10-16-4-5-17-6-8-18-9-7-17;;/h1-3,16H,4-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWZWPLDHUGDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=C(C=CC=C2Cl)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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